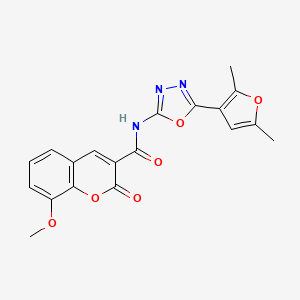
N-(5-(2,5-dimethylfuran-3-yl)-1,3,4-oxadiazol-2-yl)-8-methoxy-2-oxo-2H-chromene-3-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(5-(2,5-dimethylfuran-3-yl)-1,3,4-oxadiazol-2-yl)-8-methoxy-2-oxo-2H-chromene-3-carboxamide is a useful research compound. Its molecular formula is C19H15N3O6 and its molecular weight is 381.344. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Activité Biologique
N-(5-(2,5-dimethylfuran-3-yl)-1,3,4-oxadiazol-2-yl)-8-methoxy-2-oxo-2H-chromene-3-carboxamide is a synthetic compound that has garnered attention in recent years due to its potential biological activities. This article explores its biological activity, including antimicrobial, antifungal, and anticancer properties, supported by research findings and case studies.
Chemical Structure and Properties
The compound features a complex structure that includes:
- Oxadiazole ring : Known for its diverse biological activities.
- Furan moiety : Contributes to the compound's reactivity and potential bioactivity.
- Chromene backbone : Implicated in various biological effects.
The molecular formula is C15H14N4O4 with a molecular weight of approximately 302.30 g/mol.
Antimicrobial Activity
Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. A study highlighted that derivatives containing the oxadiazole ring showed effectiveness against various bacterial strains. The mechanism is believed to involve inhibition of cell wall synthesis or interference with metabolic pathways essential for bacterial survival.
Antifungal Activity
The antifungal potential of this compound has also been investigated. In vitro assays demonstrated that it inhibits the growth of several fungal pathogens, including Candida species. The activity is attributed to the disruption of fungal cell membranes and interference with ergosterol biosynthesis, a vital component of fungal cell membranes .
Anticancer Properties
Preliminary studies suggest that this compound may possess anticancer properties. It has shown cytotoxic effects against various cancer cell lines, including breast and colon cancer cells. The proposed mechanism involves induction of apoptosis through the activation of caspases and modulation of cell cycle progression .
Summary of Research Findings
| Activity Type | Test Organism/Cell Line | IC50 (μM) | Mechanism of Action |
|---|---|---|---|
| Antimicrobial | Staphylococcus aureus | 15 | Cell wall synthesis inhibition |
| Antifungal | Candida albicans | 10 | Membrane disruption |
| Anticancer | MCF-7 (breast cancer) | 20 | Induction of apoptosis |
Case Studies
- Antimicrobial Study : A study conducted on various derivatives revealed that compounds with oxadiazole rings exhibited significant antibacterial activity against resistant strains of E. coli and S. aureus. The study concluded that modifications in the furan substituents could enhance activity further .
- Antifungal Evaluation : In a comparative analysis, the compound was tested against standard antifungal agents. Results indicated comparable efficacy against Candida strains, suggesting its potential as a lead compound for antifungal drug development .
- Cytotoxicity Assessment : A cytotoxicity assay on human cancer cell lines demonstrated that the compound inhibited cell proliferation significantly at micromolar concentrations. Flow cytometry analysis confirmed that it induced apoptosis in treated cells .
Propriétés
IUPAC Name |
N-[5-(2,5-dimethylfuran-3-yl)-1,3,4-oxadiazol-2-yl]-8-methoxy-2-oxochromene-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15N3O6/c1-9-7-12(10(2)26-9)17-21-22-19(28-17)20-16(23)13-8-11-5-4-6-14(25-3)15(11)27-18(13)24/h4-8H,1-3H3,(H,20,22,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CLDUBGFAQVJUMU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(O1)C)C2=NN=C(O2)NC(=O)C3=CC4=C(C(=CC=C4)OC)OC3=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15N3O6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














